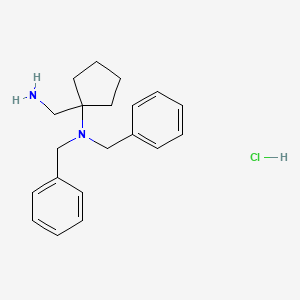

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride

Description

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is a synthetic amine derivative characterized by a cyclopentane backbone substituted with an aminomethyl group and two benzyl groups attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, including increased lipophilicity due to the aromatic benzyl groups and a rigid cyclopentane ring that may influence conformational stability.

Properties

Molecular Formula |

C20H27ClN2 |

|---|---|

Molecular Weight |

330.9 g/mol |

IUPAC Name |

1-(aminomethyl)-N,N-dibenzylcyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H26N2.ClH/c21-17-20(13-7-8-14-20)22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12H,7-8,13-17,21H2;1H |

InChI Key |

AZKKJWGYCXNFQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride typically involves multiple stepsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major product is the corresponding amine.

Substitution: The major products are substituted amines or amides.

Scientific Research Applications

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride and related compounds:

*Molecular formula inferred from structural analogs in and related compounds.

Key Comparative Insights:

Substitution Patterns: The N,N-dibenzyl groups in the target compound distinguish it from simpler analogs like 1-(aminomethyl)cyclopentan-1-amine dihydrochloride, which lacks aromatic substituents . Cyclopentane vs. Cyclopropane: The cyclopentane ring in the target compound offers reduced ring strain compared to cyclopropane derivatives (e.g., ), which may improve synthetic stability .

Functional Groups: Sulfonamide vs. Amine: The sulfonamide group in increases polarity and solubility but may reduce blood-brain barrier penetration compared to the target compound’s tertiary amine . Benzyloxy vs.

Pharmacological Implications :

- While D-amphetamine () shares a basic amine structure, its smaller size and lack of bulky substituents facilitate rapid CNS activity, a trait less likely in the target compound due to steric hindrance .

- The aromatic benzyl groups in the target compound may enable interactions with serotonin or dopamine transporters, similar to other aryl-substituted amines, though this remains speculative without direct data .

Limitations and Gaps in Evidence

- Biological Data: None of the provided evidence includes pharmacological or toxicological data for the target compound, limiting comparisons to structural and physicochemical inferences.

- Regulatory Status: Unlike D-amphetamine (a Schedule II substance), the regulatory status of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is unclear, though its structural complexity may necessitate evaluation under analog laws .

Biological Activity

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride can be characterized by its molecular formula and a molecular weight of approximately 303.86 g/mol. The compound features a cyclopentane ring substituted with two benzyl groups and an aminomethyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆ClN |

| Molecular Weight | 303.86 g/mol |

| IUPAC Name | 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride |

| Solubility | Soluble in water |

The biological activity of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its mechanism may involve:

- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

Antimicrobial Properties

Research indicates that 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride exhibits promising antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values demonstrating effective inhibition of bacterial growth.

- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties.

- Cell Line Studies : In vitro studies on cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation.

- Research Findings : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in animal models.

Case Studies

Several case studies highlight the efficacy of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride in various biological contexts:

- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus showed that the compound had an MIC of 32 µg/mL, indicating strong antimicrobial potential.

- Anticancer Effects : In a study involving breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability at concentrations above 50 µM.

Comparative Analysis

To better understand the biological activity of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | MIC (µg/mL) | Anticancer Activity |

|---|---|---|

| 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride | 32 | High |

| N,N-Dibenzylamine | 64 | Moderate |

| Benzylamine | 128 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.